Product packaging for Hemophan(Cat. No.:CAS No. 106254-94-8)

Hemophan

Cat. No.: B1166102
CAS No.: 106254-94-8
Attention: For research use only. Not for human or veterinary use.
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Description

Hemophan is a modified cellulosic membrane specifically developed for hemodialysis applications. In research settings, it serves as a critical material for studying the biocompatibility of dialysis membranes and improving extracorporeal blood purification techniques . Its primary value lies in its enhanced hemocompatibility compared to traditional unmodified cellulose membranes. This is achieved by substituting a portion of the hydroxyl groups on the cellulose polymer chain with diethylaminoethyl (DEAE) groups, which are tertiary amines . This modification sterically hinders the interaction between the membrane surface and blood components, leading to a significant reduction in complement activation (a key immune response), diminished leukopenia, and lower release of granulocyte components such as lactoferrin and elastase . From a structural perspective, this compound membranes are characterized by a pore size distribution typically ranging from radii of 1.5 nm to 12 nm, with a porosity that can be influenced by sterilization methods and other treatments . Researchers utilize this compound to investigate the dynamics of complement activation , oxidative stress in hemodialysis , and the clearance of uremic toxins across a semi-permeable barrier . Its properties make it a relevant comparator in studies evaluating the performance of modern synthetic polymer membranes . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

106254-94-8

Molecular Formula

C22H20O10

Synonyms

Hemophan

Origin of Product

United States

Structural and Chemical Characterization of Hemophan

Fundamental Cellulosic Backbone Chemistry and Architecture

The fundamental structure of Hemophan is derived from cellulose (B213188). Cellulose is a linear polysaccharide composed of repeating β(1→4)-linked D-glucose units. wikipedia.org These glucose units contain multiple hydroxyl (-OH) groups. wikipedia.orgresearchgate.net The cellulose chains are held together by extensive hydrogen bonding, both within a single chain and between adjacent chains, forming microfibrils with high tensile strength. wikipedia.org In aqueous environments, cellulose-based membranes, including this compound, become a hydrogel. ijht.org.in Unmodified cellulosic membranes, such as Cuprophan, are characterized by a high content of hydroxyl groups. ijht.org.in This abundance of hydroxyl groups contributes to the hydrophilicity of the membrane. ijht.org.inresearchgate.net

Diethylaminoethyl (DEAE) Substitution: Chemical Modification Strategy

This compound is a modified cellulose membrane where a portion of the hydroxyl groups on the cellulosic backbone are replaced by diethylaminoethyl (DEAE) groups. ijht.org.inrsc.orgabdominalkey.comncsu.edunih.gov This chemical modification is a key strategy to improve the membrane's properties. The DEAE groups are tertiary amino groups that introduce positive charges to the cellulose structure in a physiological environment. rsc.orgsci-hub.cat The DEAE modification is performed during the membrane preparation process, where DEAE is mixed with liquefied cellulose during its regeneration. abdominalkey.com

Stoichiometry and Site-Specificity of Hydroxyl Group Substitution

In this compound, only a small percentage of the hydroxyl groups on the glucose units are substituted with DEAE groups. ijht.org.inresearchgate.netkarger.com Reports indicate that approximately 5% of the glucose molecules' hydroxyl groups are replaced ijht.org.in, while other sources suggest the substitution is around 5% of the hydroxyl groups researchgate.netnih.gov or even approximately one percent of total cellulose OH groups tandfonline.com. Despite the relatively low degree of direct substitution, the tertiary amine DEAE group is bulky. rsc.orgkarger.commdpi.com This bulky nature is thought to sterically shield a significantly greater percentage of the remaining hydroxyl groups. karger.com The exact site-specificity of the DEAE substitution among the available hydroxyl groups (at the C2, C3, and C6 positions of the glucose unit) is not explicitly detailed in the provided information, but the modification involves the replacement of hydroxyl hydrogens with the DEAE moiety. researchgate.net

Impact of Tertiary Amino Groups on Membrane Physicochemical Properties and Architecture

The introduction of positively charged tertiary amino (DEAE) groups significantly impacts the physicochemical properties and architecture of the this compound membrane. The presence of these positive charges in a physiological environment leads to the adsorption of negatively charged molecules, such as heparin. rsc.orgnih.govsci-hub.catnih.gov This adsorption of heparin can improve the anticoagulant performance during hemodialysis. rsc.orgnih.gov The bulky nature of the DEAE groups also contributes to the altered properties by sterically hindering interactions between the membrane and blood components. rsc.orgmdpi.com While the DEAE modification improves biocompatibility compared to unmodified cellulose by reducing complement activation ijht.org.inrsc.orgsci-hub.catkarger.comnih.gov, it does not always reach the level of biocompatibility observed with some synthetic membranes. ijht.org.insci-hub.catnih.gov The modification also influences the membrane's hydrophilicity; modified cellulose membranes like this compound are less hydrophilic than Cuprophan. afidtn.com

Comparative Morphological Analysis with Unmodified Cellulosic Analogues (e.g., Cuprophan)

This compound, as a modified cellulosic membrane, shares some characteristics with its unmodified analogue, Cuprophan, but also exhibits notable differences in morphology due to the DEAE substitution. Both this compound and Cuprophan are described as symmetric, low-flux cellulose membranes. ijht.org.inresearchgate.net Most cellulosic membranes, including likely this compound and Cuprophan, have homogeneous and dense structures where the entire thickness contributes to transport resistance. researchgate.netnih.gov

Pore Structure and Porosity Characteristics

Compared to unmodified cellulosic counterparts like Cuprophan, modified cellulosic membranes generally have a larger mean pore size. karger.com While Cuprophan effectively removes small solutes ijht.org.in, its pore size distribution inherently limits its capacity for removing larger molecules. researchgate.netmdpi.com this compound retains the ability to remove small molecular weight solutes ijht.org.in and shows good clearance of small to medium-sized molecules ontosight.ai. The modification process and resulting structure influence the membrane's porosity, which in turn affects solute transport characteristics. ijht.org.inmdpi.com A membrane with high porosity can optimize the transport of small molecular weight solutes. ijht.org.in

Surface Topography and Microstructural Features

Cellulosic membranes like this compound and Cuprophan become hydrogels in clinical use due to the presence of aqueous components from blood and dialysate fluid. ijht.org.in The surface topography and microstructural features of this compound are influenced by the DEAE modification. The introduction of the bulky DEAE groups on the cellulose backbone alters the membrane surface. mdpi.com While specific detailed comparative microstructural analyses (like SEM images) focusing solely on the differences between this compound and Cuprophan's surface topography and microstructural features are not extensively detailed in the provided snippets beyond the general classification of their structure as symmetric and homogeneous ijht.org.inresearchgate.netnih.gov, the chemical modification is understood to impact the membrane's surface properties and interactions. mdpi.commsrjournal.com

Theoretical Implications of Structural Modifications on Membrane Performance Characteristics

This compound is a modified cellulosic membrane primarily utilized in applications such as hemodialysis. Its performance characteristics, particularly in terms of biocompatibility and solute transport, are theoretically linked to specific structural modifications made to the base cellulose polymer. The key modification involves the substitution of a portion of the hydroxyl groups on the cellulose backbone with tertiary amino groups, specifically diethylaminoethyl (DEAE) moieties wikipedia.orgfishersci.cafishersci.senih.govuni.lu. This substitution is typically limited, with approximately 5% of the hydroxyl groups being modified wikipedia.orgfishersci.senih.gov.

The theoretical implications of introducing positively charged tertiary amino groups into the otherwise neutral or slightly negatively charged cellulose matrix are significant for membrane performance. These modifications are hypothesized to alter the surface charge and hydrophilicity of the membrane. A key theoretical benefit is the expected reduction in the activation of the complement system, a major pathway involved in the bioincompatibility of traditional cellulosic membranes like Cuprophan wikipedia.orgfishersci.senih.govnih.govfishersci.fi. The presence of the bulky diethylaminoethyl groups is also thought to provide steric hindrance, further reducing unfavorable interactions between the membrane surface and blood components, such as proteins and cells fishersci.fi. This theoretical reduction in protein adsorption and cell adhesion contributes to improved hemocompatibility.

Furthermore, the introduction of positively charged sites can theoretically influence the membrane's interaction with charged solutes and molecules in the surrounding fluid. For instance, the positively charged DEAE groups may exhibit an affinity for binding anions, such as heparin and phosphate (B84403) fishersci.canih.gov. This theoretical interaction could have implications for solute clearance profiles, potentially affecting the removal rates of specific negatively charged molecules during dialysis. While this compound is generally characterized as a low-flux membrane retaining the high efficiency of unmodified cellulose for small solute removal, the selective interaction with charged species represents a theoretical deviation in transport behavior stemming directly from the structural modification fishersci.canih.gov.

Theoretical models of membrane transport, such as two-layer models for asymmetric membranes or tortuous capillary pore models, can be applied to understand how structural parameters, including pore size distribution, porosity, and the chemical nature of the membrane material, influence solute sieving and convective transport wikipedia.orgherts.ac.uk. While these models provide a general framework, the specific impact of the DEAE modification on pore-level interactions and hindered transport of various solutes is a subject of theoretical consideration based on the altered surface chemistry. For example, the electrostatic interactions between charged solutes and the fixed charges on the membrane surface, introduced by the DEAE groups, would theoretically need to be factored into predictive transport models to accurately describe the membrane's performance for such solutes.

Research findings comparing this compound to unmodified cellulose membranes support these theoretical implications, demonstrating reduced markers of complement activation and diminished white cell degranulation, consistent with improved biocompatibility attributed to the structural modification fishersci.senih.govfishersci.fi.

The theoretical implications of the structural modification of cellulose to form this compound can be summarized as follows:

Structural ModificationTheoretical Implication on Membrane Performance CharacteristicsObserved Effect (Supporting Theory)
Substitution with Tertiary Amino (DEAE) Groups wikipedia.orgfishersci.cafishersci.senih.govuni.luAltered surface charge and hydrophilicity fishersci.fi. Reduced complement activation and protein adsorption wikipedia.orgfishersci.senih.govnih.govfishersci.fi. Steric hindrance to cell interaction fishersci.fi. Affinity for anions (e.g., heparin, phosphate) fishersci.canih.gov.Reduced leukopenia wikipedia.orgfishersci.senih.gov. Diminished C3adesarg generation wikipedia.orgfishersci.senih.gov. Reduced lactoferrin and elastase release from granulocytes fishersci.senih.gov. Potential decrease in phosphate clearance fishersci.ca.
Retention of basic cellulosic structurePreservation of high efficiency for small solute removal fishersci.canih.gov.Similar small molecule clearance to unmodified cellulose membranes fishersci.canih.gov.

This table highlights the theoretical links between the specific chemical modification in this compound and the observed improvements in biocompatibility and potential alterations in solute interactions, providing a basis for understanding its performance characteristics.

Modulation of Complement System Activation

The complement system is a crucial part of the innate immune response, and its activation by biomaterials can lead to adverse reactions frontiersin.orgcore.ac.uk. This compound has been shown to modulate complement activation nih.govcuni.cznih.govkarger.com.

Reduced C3a Activation Pathways

Complement activation proceeds through several pathways (classical, lectin, and alternative), all converging on the cleavage of complement component 3 (C3) into C3a and C3b wikipedia.orgmsdmanuals.comfrontiersin.org. C3a is an anaphylatoxin involved in inflammatory responses wikipedia.orgfrontiersin.org. Studies have compared the degree of complement activation, as measured by C3a levels, induced by different dialysis membranes, including this compound nih.gov. While some cellulosic membranes like cuprophan and cellulose acetate (B1210297) showed a marked rise in C3a levels, this compound demonstrated only a moderate increase nih.gov. This suggests that this compound induces less C3a activation compared to some conventional cellulosic membranes nih.gov.

Data on C3a levels induced by different membranes:

Membrane TypeC3a Level (Relative Increase)
CuprophanMarked rise
Cellulose AcetateMarked rise
This compoundModerate increase
PolysulfoneModerate increase
Polyacrylonitrile (B21495)Decrease
PolymethylmethacrylateDecrease
Blood lineModerate increase

*Based on observed trends in C3a levels over time nih.gov.

Terminal complement complexes, such as C5b-9 (the membrane attack complex), are also indicators of complement activation nih.govwikipedia.org. Studies have shown that this compound-containing devices lead to lower arterial and venous plasma concentrations of C5b-9 complexes compared to cuprophan membranes nih.gov.

Data on C5b-9 levels:

Membrane TypeArterial Peak C5b-9 (U/ml)Venous C5b-9 (U/ml)
Cuprophan237 ± 27 (at 45 min)489 ± 102
This compound58 ± 16 (at 45 min)77 ± 19

*Values are mean ± standard error nih.gov.

Interactions with Phagocytic Cells

Phagocytic cells, such as neutrophils and monocytes, play a key role in the inflammatory response to biomaterials sav.skkarger.com. This compound membranes interact with these cells, influencing their activity and surface marker expression nih.govsav.skkarger.comfrontiersin.org.

Influence on Reactive Oxygen Species (ROS) Production by Phagocytes (e.g., HL-60 cells)

Reactive oxygen species (ROS) are produced by phagocytes as part of their defense mechanisms, but excessive ROS production can lead to tissue damage frontiersin.org. Studies using differentiated HL-60 cells, a promyelocytic leukemia cell line often used to model neutrophil behavior, have investigated the effect of this compound membranes on ROS production sav.sknih.govnlk.cz. Incubation of HL-60 cells with this compound membranes resulted in decreased ROS production sav.sknih.govnlk.cz. This effect was also observed in patients after this compound hemodialysis sav.sknih.gov.

Data on ROS Production:

Membrane TypeEffect on ROS Production (in vitro with HL-60 cells)Effect on ROS Production (in vivo after hemodialysis)
This compoundDecreasedFurther decrease
PolysulfoneDecreased (less obvious than this compound)Mild non-significant increase

*Based on chemiluminometric and flow cytometric measurements sav.sknih.gov.

Effects on Neutrophil CD11b and CD62L Expression

CD11b and CD62L are surface markers on neutrophils that are indicative of their activation state plos.orgd-nb.info. CD11b (part of the MAC-1 integrin) expression typically increases upon neutrophil activation, facilitating adhesion, while CD62L (L-selectin) is shed from the cell surface upon activation, leading to decreased expression plos.orgd-nb.info. Studies have examined the impact of this compound membranes on the expression of these markers sav.sknih.govnlk.cz.

In patients after this compound hemodialysis, a significant upregulation of CD11b expression on blood granulocytes was observed compared to pre-dialysis levels sav.sk. In vitro incubation of HL-60 cells with this compound membranes also induced an increased expression of CD11b sav.sknlk.cz. The expression of CD62L was generally not significantly influenced by this compound membranes in these studies sav.sknlk.cz.

Data on CD11b and CD62L Expression:

ConditionCD11b Expression (Relative Fluorescence)CD62L Expression
Patients before this compound hemodialysis949 ± 113 MRFNo significant change observed sav.sk
Patients after this compound hemodialysis1457 ± 128 MRF (p = 0.01 vs. before)No significant change observed sav.sk
In vitro HL-60 cells + this compound membranes (3h)IncreasedNo significant change observed sav.sknlk.cz
In vitro HL-60 cells + Polysulfone membranes (3h)IncreasedNo significant change observed sav.sk

*MRF: Median of Relative Fluorescence. Values are mean ± standard error sav.sk.

Mitochondrial Membrane Potential Alterations in Phagocytes Exposed to this compound

Mitochondrial membrane potential is an indicator of mitochondrial function and cellular health nih.govfrontiersin.org. Alterations in mitochondrial membrane potential can affect cellular processes, including the production of ROS frontiersin.orgnih.govfrontiersin.orgmdpi.com. Research investigating the effects of this compound on phagocytes has included assessment of mitochondrial membrane potential sav.sknih.govnlk.cz. Incubation of HL-60 cells with this compound membranes caused a significant decrease in mitochondrial membrane potential compared to control cells sav.sknih.govnlk.cz. This effect was more pronounced with this compound compared to polysulfone membranes sav.sknih.gov.

Data on Mitochondrial Membrane Potential:

ConditionMitochondrial Membrane Potential (% of control)
In vitro HL-60 cells + Polysulfone membranes (3h)113.8 ± 11.3%
In vitro HL-60 cells + this compound membranes (3h)85.2 ± 4.5% (p = 0.01 vs. control)

*Values are mean ± standard error sav.sk.

Platelet Interactions and Activation Pathways

Platelet adhesion and activation are significant events that occur when blood comes into contact with artificial surfaces, potentially leading to thrombosis and other complications nih.govnih.gov. Studies evaluating this compound's interaction with platelets have compared its performance to other dialyzer membranes.

Research indicates that all cellulosic membranes, including this compound, can induce some degree of platelet activation during hemodialysis, although quantitative differences exist nih.gov. This compound has been shown to induce less platelet activation compared to Cuprophan and cellulose acetate membranes nih.gov. In one study, this compound-induced platelet activation was found to be similar to that observed with polysulfone, a synthetic membrane generally considered more biocompatible than conventional cellulosic membranes nih.gov.

The interaction between platelets and dialyzer membranes can also lead to the formation of platelet-leukocyte coaggregates researchgate.netnih.govresearchgate.net. Increased formation of platelet-neutrophil coaggregates has been observed during dialysis with this compound and cellulose diacetate membranes researchgate.net.

Comparative Analysis of Platelet Activation Markers (e.g., CD62 expression)

Platelet activation can be quantitatively evaluated by measuring the expression of specific markers on the platelet surface db-thueringen.deplateletservices.com. P-selectin (CD62P) is a well-established glycoprotein (B1211001) that is rapidly mobilized to the platelet surface upon activation, making it a commonly used marker for assessing platelet activation plateletservices.comturkjnephrol.orgnih.gov.

Studies have utilized CD62 expression to compare the platelet-activating potential of different hemodialysis membranes, including this compound. While some earlier studies failed to observe a significant increase in CD62 expression during hemodialysis with certain membranes, others have found a significant increase turkjnephrol.org. Methodologies, such as using whole blood instead of platelet-rich plasma, can influence the results by minimizing activation caused by sample preparation turkjnephrol.orgturkjnephrol.org.

In a comparative study assessing platelet activation by different cellulosic membranes and polysulfone, the expression of P-selectin on the platelet surface was measured nih.gov. All evaluated membranes induced platelet activation, as estimated by the increase in the percentage of platelets expressing P-selectin nih.gov. Cuprophan induced significantly more platelet activation than any other membrane tested nih.gov. Cellulose acetate and cellulose triacetate also resulted in higher platelet activation compared to this compound nih.gov. Notably, this compound showed a degree of platelet activation similar to that of polysulfone nih.gov.

Another study comparing Cuprophan and polysulfone membranes found no significant change in the percentages of CD62-positive platelets with either membrane, but the postdialysis mean CD62 intensity per platelet significantly increased with Cuprophan, unlike with polysulfone turkjnephrol.org. While this study did not directly assess this compound's CD62 intensity, the findings regarding Cuprophan highlight the differences in platelet activation responses induced by different membrane materials turkjnephrol.org.

Role of Surface Charge and Hydrophilicity in Platelet Adhesion and Activation

The surface properties of a biomaterial, including its charge and hydrophilicity, play a crucial role in its interaction with blood proteins and cells, thereby influencing platelet adhesion and activation nih.govnih.govdb-thueringen.de. The initial event when blood contacts an artificial surface is the adsorption of blood proteins, and the surface's physicochemical properties, such as wettability, significantly impact the amount and conformational changes of these adsorbed proteins researchgate.net. Adsorbed proteins, particularly fibrinogen and von Willebrand factor (vWF), play important roles in mediating platelet adhesion and activation nih.gov.

The platelet surface is negatively charged under resting conditions, which helps prevent aggregation through electrostatic repulsion nih.gov. The surface charge and hydrophilicity of a material can influence the conformation of adsorbed proteins like fibrinogen, which in turn affects the accessibility of platelet recognition sites and thus modulates platelet attachment and activation db-thueringen.de. For instance, on more hydrophobic surfaces, fibrinogen may adopt a conformation that limits the accessibility of these sites, minimizing platelet attachment db-thueringen.de. Conversely, higher surface energy and hydrophilicity can result in enhanced platelet adhesion and activation db-thueringen.de.

Modified cellulosic membranes like this compound are produced by altering the hydroxyl groups on the cellulose surface researchgate.netresearchgate.net. In this compound, some hydroxyl groups are substituted with tertiary amino groups nih.govresearchgate.net. These modifications can alter the surface charge and hydrophilicity of the membrane compared to unmodified cellulose, influencing protein adsorption patterns and subsequent platelet interactions researchgate.netresearchgate.net. While specific detailed data on the precise surface charge and hydrophilicity of this compound and their direct correlation to platelet activation markers like CD62 expression were not extensively detailed in the search results, the general principle that surface properties influence protein adsorption and platelet behavior is well-established in the context of biomaterial hemocompatibility nih.govnih.govdb-thueringen.de. The observed differences in platelet activation between this compound and other cellulosic membranes suggest that the chemical modifications in this compound result in a surface with improved hemocompatibility characteristics in terms of platelet interaction nih.gov.

Theoretical Frameworks for Hemocompatibility Enhancement in Modified Cellulosic Materials

Theoretical frameworks for enhancing hemocompatibility in modified cellulosic materials like this compound often center on understanding and controlling the interactions between the material surface and blood components, particularly proteins and cells nih.govnih.govyok.gov.tr. These frameworks involve considering the influence of surface chemistry, topography, charge, and hydrophilicity on protein adsorption, conformational changes, and subsequent cellular responses, such as platelet adhesion and activation nih.govnih.govdb-thueringen.demdpi.com.

The modification of cellulosic membranes, as seen with this compound's substitution of hydroxyl groups with tertiary amino groups, is a direct application of these theoretical frameworks nih.govresearchgate.net. The aim is to create a surface that elicits a reduced or more favorable biological response upon contact with blood nih.govresearchgate.net. Theoretical models can be used to predict the performance of hemodialysis membranes and optimize their structure to improve efficiency and biocompatibility researchgate.netyok.gov.tr. These models can take into account factors such as mass and momentum transfer, as well as the adsorption of protein molecules onto the membrane surface yok.gov.tr.

Enhancing hemocompatibility often involves strategies to minimize protein adsorption or promote the adsorption of specific proteins in a conformation that does not trigger adverse cellular responses nih.govmdpi.com. For instance, modifying surfaces to be more hydrophilic or negatively charged has been shown to reduce platelet adhesion and aggregation by influencing protein adsorption and signaling pathways nih.gov. The introduction of amino groups in this compound represents a chemical modification intended to alter the surface properties of cellulose to improve its interaction with blood nih.govresearchgate.net.

Theoretical frameworks also consider the complex interplay between different blood components and the material surface, recognizing that events like complement activation and platelet activation are interconnected researchgate.netrevistanefrologia.comnih.gov. While this compound has shown reduced complement activation compared to other cellulosic membranes, some complement activation was still observed nih.govresearchgate.net. The formation of platelet-neutrophil coaggregates during dialysis with this compound also highlights the complex cellular interactions that need to be considered within these frameworks researchgate.net.

Compound Table

Compound NamePubChem CID
This compoundNot found
CelluloseNot found
Cellulose acetateNot found
PolysulfoneNot found
CuprophanNot found
Cellulose triacetateNot found
FibrinogenNot found
von Willebrand factor (vWF)Not found
P-selectin (CD62P)Not found
CD41Not found
CD62Not found
CD15sNot found
CD11b/CD18 (CR3)Not found
C3aNot found
C5aNot found
Beta-thromboglobulin (BTG)Not found
Platelet factor 4 (PF4)Not found
Thromboxane B2 (TBX2)Not found
Factor XII (FXII)Not found
Integrin αIIbβ3Not found

Molecular and Cellular Biocompatibility Mechanisms of Hemophan

Platelet Interactions and Activation Pathways

The adhesion and activation of platelets are critical events that occur upon contact between blood and artificial surfaces, potentially leading to thrombotic complications nih.govnih.gov. Studies evaluating the interaction of this compound with platelets have provided comparative insights into its performance against other dialyzer membranes.

Research indicates that all cellulosic membranes, including this compound, can induce some degree of platelet activation during hemodialysis; however, quantitative differences exist among them nih.gov. This compound has been shown to induce less platelet activation than Cuprophan and cellulose (B213188) acetate (B1210297) membranes nih.gov. In one study, the level of platelet activation induced by this compound was found to be comparable to that observed with polysulfone, a synthetic membrane generally considered to have superior biocompatibility compared to traditional cellulosic membranes nih.gov.

The interaction between platelets and dialyzer membranes can also result in the formation of coaggregates between platelets and leukocytes researchgate.netnih.govresearchgate.net. An increased formation of platelet-neutrophil coaggregates has been noted during dialysis with both this compound and cellulose diacetate membranes researchgate.net.

Comparative Analysis of Platelet Activation Markers (e.g., CD62 expression)

Platelet activation can be quantitatively assessed by measuring the expression of specific markers on the platelet surface db-thueringen.deplateletservices.com. P-selectin (CD62P) is a well-established glycoprotein (B1211001) stored in platelet granules that is rapidly translocated to the cell surface upon activation, making it a widely used marker for evaluating platelet activation plateletservices.comturkjnephrol.orgnih.gov.

Studies have employed the assessment of CD62 expression to compare the platelet-activating potential of various hemodialysis membranes, including this compound. While some earlier studies did not observe a significant increase in CD62 expression during hemodialysis with certain membranes, others have reported a significant increase turkjnephrol.org. The methodology used, such as analyzing whole blood rather than platelet-rich plasma, can influence the results by reducing activation induced during sample preparation turkjnephrol.orgturkjnephrol.org.

In a comparative study evaluating platelet activation induced by different cellulosic membranes and polysulfone, the expression of P-selectin on the platelet surface was measured nih.gov. All membranes tested induced platelet activation, as indicated by an increase in the percentage of platelets expressing P-selectin nih.gov. Cuprophan demonstrated significantly greater platelet activation compared to all other membranes evaluated nih.gov. Cellulose acetate and cellulose triacetate also led to higher levels of platelet activation than this compound nih.gov. Notably, this compound exhibited a degree of platelet activation similar to that of polysulfone nih.gov.

Another study comparing Cuprophan and polysulfone membranes found no significant change in the percentages of CD62-positive platelets with either membrane. However, the postdialysis mean CD62 intensity per platelet significantly increased with Cuprophan, a change not observed with polysulfone turkjnephrol.org. While this study did not directly assess CD62 intensity with this compound, the findings regarding Cuprophan underscore the differences in platelet activation responses elicited by different membrane materials turkjnephrol.org.

Role of Surface Charge and Hydrophilicity in Platelet Adhesion and Activation

The surface characteristics of a biomaterial, including its charge and hydrophilicity, significantly influence its interaction with blood proteins and cells, thereby impacting platelet adhesion and activation nih.govnih.govdb-thueringen.de. The initial event upon blood contact with an artificial surface is the adsorption of blood proteins. The physicochemical properties of the surface, such as wettability, substantially affect the quantity and conformational changes of these adsorbed proteins researchgate.net. Adsorbed proteins, particularly fibrinogen and von Willebrand factor (vWF), are crucial in mediating platelet adhesion and activation nih.gov.

Under resting conditions, the platelet surface carries a negative charge, which contributes to preventing aggregation through electrostatic repulsion nih.gov. The surface charge and hydrophilicity of a material can influence the conformation of adsorbed proteins like fibrinogen, which in turn affects the accessibility of sites recognized by platelets, thus modulating platelet attachment and activation db-thueringen.de. For example, more hydrophobic surfaces may induce a fibrinogen conformation that limits the exposure of these sites, minimizing platelet attachment db-thueringen.de. Conversely, higher surface energy and hydrophilicity can lead to increased platelet adhesion and activation db-thueringen.de.

Modified cellulosic membranes like this compound are created by altering the hydroxyl groups on the cellulose surface researchgate.netresearchgate.net. In this compound, some hydroxyl groups are replaced by tertiary amino groups nih.govresearchgate.net. These modifications can alter the surface charge and hydrophilicity compared to unmodified cellulose, affecting protein adsorption patterns and subsequent platelet interactions researchgate.netresearchgate.net. Although detailed data specifically linking the precise surface charge and hydrophilicity of this compound to platelet activation markers like CD62 expression were not extensively found in the search results, the general principle that surface properties influence protein adsorption and platelet behavior is well-established in the context of biomaterial hemocompatibility nih.govnih.govdb-thueringen.de. The observed differences in platelet activation between this compound and other cellulosic membranes suggest that the chemical modifications in this compound result in a surface with improved hemocompatibility characteristics concerning platelet interaction nih.gov.

Theoretical Frameworks for Hemocompatibility Enhancement in Modified Cellulosic Materials

Theoretical frameworks aimed at enhancing hemocompatibility in modified cellulosic materials such as this compound often focus on understanding and controlling the interactions between the material surface and blood components, particularly proteins and cells nih.govnih.govyok.gov.tr. These frameworks involve considering the impact of surface chemistry, topography, charge, and hydrophilicity on protein adsorption, conformational changes, and subsequent cellular responses, including platelet adhesion and activation nih.govnih.govdb-thueringen.demdpi.com.

The modification of cellulosic membranes, as exemplified by the substitution of hydroxyl groups with tertiary amino groups in this compound, is a direct application of these theoretical frameworks nih.govresearchgate.net. The objective is to create a surface that elicits a reduced or more favorable biological response upon contact with blood nih.govresearchgate.net. Theoretical models can be employed to predict the performance of hemodialysis membranes and optimize their structure to improve both efficiency and biocompatibility researchgate.netyok.gov.tr. These models can incorporate factors such as mass and momentum transfer, as well as the adsorption of protein molecules onto the membrane surface yok.gov.tr.

Enhancing hemocompatibility frequently involves strategies to minimize protein adsorption or to promote the adsorption of specific proteins in a conformation that does not trigger adverse cellular responses nih.govmdpi.com. For instance, modifying surfaces to be more hydrophilic or negatively charged has been shown to reduce platelet adhesion and aggregation by influencing protein adsorption and signaling pathways nih.gov. The introduction of amino groups in this compound represents a chemical modification designed to alter the surface properties of cellulose to improve its interaction with blood nih.govresearchgate.net.

Theoretical frameworks also consider the complex interplay between different blood components and the material surface, recognizing that events like complement activation and platelet activation are interconnected researchgate.netrevistanefrologia.comnih.gov. While this compound has demonstrated reduced complement activation compared to other cellulosic membranes, some level of complement activation was still observed nih.govresearchgate.net. The formation of platelet-neutrophil coaggregates during dialysis with this compound also underscores the complex cellular interactions that need to be considered within these frameworks researchgate.net.

Transport Phenomena and Solute Permeation Studies in Hemophan Membranes

Principles of Solute Diffusion, Convection, and Adsorption across Hemophan

Solute transport across semipermeable membranes, such as this compound, involves a complex interplay of diffusion, convection, and adsorption. abdominalkey.comresearchgate.netnih.gov

Diffusion: This process is driven by the concentration gradient of solutes between the two sides of the membrane, with molecules moving from an area of higher concentration to an area of lower concentration. abdominalkey.comnih.gov For small molecular weight solutes, diffusion is the primary mechanism of removal in some applications like intermittent hemodialysis. abdominalkey.com The rate of diffusion is influenced by factors including the membrane's surface area and thickness, as well as the solute's properties and concentration gradient. abdominalkey.comnih.gov

Convection: Convective transport, also known as solvent drag, occurs when solutes are carried across the membrane by the bulk flow of water (ultrafiltration). abdominalkey.comnih.gov This process is driven by a pressure difference across the membrane. abdominalkey.comnih.gov Convection becomes increasingly significant for the removal of solutes with higher molecular weights. abdominalkey.com

Adsorption: Adsorption involves the adherence of solutes, particularly certain proteins, to the surface or within the structure of the membrane material. abdominalkey.com While it can contribute to solute removal, excessive adsorption can also lead to membrane fouling and reduced performance over time. mdpi.commsrjournal.com

Comparative Analysis of Solute Clearance Efficacy in Controlled In Vitro Models

In vitro studies have been conducted to evaluate the solute clearance efficacy of this compound membranes, often in comparison to other types of dialysis membranes like regenerated cellulose (B213188) (Cuprophan) and various synthetic membranes. nih.govoup.com These controlled environments allow for the assessment of membrane performance under standardized conditions.

Urea (B33335) Transport Kinetics

Studies have investigated the transport kinetics of urea across this compound membranes. Urea, a small molecule, is primarily removed by diffusion during dialysis. abdominalkey.commdpi.com In a controlled clinical study comparing different cellulosic dialysis membranes, the efficacy of this compound with respect to urea clearance was shown to be comparable to that of regenerated cellulose and cellulose acetate (B1210297). nih.gov The mass transfer coefficient-area product (KoA) for urea is often used as a measure of dialyzer efficiency for small solute removal in vitro. abdominalkey.commdpi.com

Creatinine (B1669602) Permeability Studies

Creatinine, another small molecule, is also primarily cleared by diffusion. abdominalkey.com Similar to urea, studies have indicated that the clearance efficacy of this compound membranes for creatinine is comparable to that of regenerated cellulose and cellulose acetate membranes. nih.gov Permeability studies for creatinine help characterize the membrane's ability to transport small solutes. researchgate.net

Middle Molecule Clearance Performance (e.g., β2-microglobulin)

The clearance of middle molecules, such as β2-microglobulin (with a molecular weight of approximately 11.8 kDa), is an important aspect of membrane performance. mdpi.comcariguidelines.orgresearchgate.netuniprot.org Cellulose-derived membranes, including this compound, are generally considered less permeable to β2-microglobulin compared to synthetic membranes like polysulfone due to differences in their pore structure and density. researchgate.netoup.commdpi.com While unmodified cellulose membranes are often impermeable to β2-microglobulin due to their dense symmetrical structure, modified cellulose membranes like this compound represent an intermediate step in terms of porosity and middle molecule clearance compared to more porous synthetic membranes. researchgate.netoup.com In vitro studies comparing different dialyzers have shown that this compound dialyzers have lower clearance capacity for substances of relatively large molecular weight, such as vancomycin (B549263) (molecular weight similar to Vitamin B12, 1354 Da), compared to synthetic membranes like polysulfone. oup.com This aligns with the understanding that this compound's pore structure is less conducive to the passage of larger molecules than that of some synthetic membranes.

Influence of Membrane Design Parameters on Solute Transport Efficiency

The efficiency of solute transport across this compound membranes is influenced by various membrane design parameters. These parameters include membrane surface area, thickness, and pore characteristics (size and distribution). abdominalkey.comresearchgate.netnih.govmdpi.com

Effect of Pore Density and Aperture Size

The pore structure of a membrane, including the density and size of its pores, significantly impacts solute transport. This compound, as a modified cellulose membrane, is described as having slightly larger pore sizes compared to unmodified cellulose membranes. karger.com The pore size distribution and the number of larger pores relative to smaller ones influence the transport of solutes of different molecular weights. While small solutes like urea can pass through pores regardless of their size, larger molecules, such as vitamin B12 and β2-microglobulin, primarily traverse through larger pores. mdpi.com Medium cut-off (MCO) dialyzers, characterized by a relatively higher number of pores with an extremely narrow pore size distribution, offer improved removal rates of middle molecules. mdpi.commdpi.com The mean pore radius for MCO membranes is reported to be around 5 nm with a narrow standard deviation, enabling more selective solute removal with reduced albumin leakage compared to high cut-off (HCO) membranes which have a larger mean pore radius and standard deviation. mdpi.com

The sieving coefficient (SC) is a measure used to describe a membrane's ability to transport a solute, represented as the ratio of the solute concentration in the filtrate to its concentration in the plasma. mdpi.com An SC of 0 indicates no transport, while an SC of 1 signifies unrestricted transport. mdpi.com The molecular weight retention onset (MWRO) and molecular weight cut-off (MWCO) values are derived from the SC curve to characterize membrane separation properties. mdpi.com MWRO corresponds to the molecular weight at which the SC is 0.9, providing insight into pore size distribution, while MWCO is the molecular weight at an SC of 0.1, correlating primarily with the mean pore size. mdpi.com

Theoretical Modeling of this compound Transport Characteristics

Theoretical modeling plays a crucial role in understanding and predicting the transport behavior of membranes like this compound. Various mathematical models have been developed to describe solute and water transport across artificial membranes, bridging principles from physics and biophysics. arxiv.org These models serve as vital analytical tools for quantifying dialysis procedures and improving control. arxiv.org

One widely used theoretical approach is the Kedem-Katchalsky (KK) equation, which is of thermodynamic origin and has been extensively applied to various membrane processes for modeling the transport of non-electrolyte solutions. arxiv.orgmdpi.com This model relates transport to parameters such as the diffusive mass transport coefficient and the sieving coefficient. nih.gov Different versions of the KK equation exist based on assumptions regarding the average solute concentration within the membrane. nih.gov

Other modeling approaches include the solution-diffusion model and pore-flow models, which differ in how the chemical potential gradient across the membrane is expressed. researchgate.net The solution-diffusion model assumes that a solute dissolves in the membrane and is transported by diffusion driven by a concentration gradient. researchgate.net

Mathematical models can account for simultaneous mass and momentum transfer. researchgate.net They can also incorporate factors such as protein adsorption on the membrane surface, which can significantly impact solute clearance, particularly for larger molecules. researchgate.netresearchgate.net Studies have shown that neglecting protein adsorption or assuming uniform concentration gradients can lead to errors in predicting experimental data and calculating dialysis time. researchgate.net

Theoretical models, such as those based on the relationship between dialysance (D') and blood flow rate (QB), dialysate flow rate (QD), membrane surface area permeability product (KoA), and ultrafiltration rate (QF), have been used to analyze transport characteristics of this compound membranes. For instance, using a Cobe 500HG this compound membrane, the KoA for vancomycin was determined to be 6.54 and the Staverman reflection coefficient (σ) was 0.88 based on such a theoretical framework and experimental verification. nih.gov This demonstrates how theoretical models, combined with experimental data, can be used to determine intrinsic membrane transport parameters. nih.gov

Data from in vitro experiments using various dialyzers, including those made of cellulose acetate, cellulose triacetate, polysulfone, and acrylonitrile (B1666552) copolymer, have been analyzed using membrane transport theory. researchgate.net These analyses can reveal insights into the effective pore size and structure of different membranes. researchgate.net

Biomolecular Interactions at the Hemophan Biological Interface

Adsorption Phenomena of Plasma Proteins (e.g., Albumin, Factor XII)

Upon contact with blood, the surface of a biomaterial rapidly adsorbs plasma proteins. This protein layer, often referred to as the "Vroman effect," plays a critical role in subsequent biological responses, including coagulation and immune activation. Proteins such as albumin and Factor XII (Hageman factor) are among the key plasma proteins involved in these initial adsorption events nih.govsci-hub.selambris.com.

Studies investigating protein adsorption on various biomedical polymers, including those used in hemodialysis membranes, have shown that the adsorption of proteins like Factor XII can occur at nanogram concentrations under static conditions nih.gov. Factor XII is a trace plasma protein important in the activation of the coagulation cascade nih.gov. The adsorption of plasma proteins, including fibrinogen, immunoglobulin G, albumin, fibronectin, and hemoglobin, to the surface of materials appears to be a function of time and the physical and chemical characteristics of the material surface nih.gov.

In the context of hemodialysis membranes, the protein-adsorptive properties are a key feature influencing biocompatibility researchgate.net. Different membrane materials exhibit varying affinities for plasma proteins. For instance, cellulose (B213188) triacetate membranes have demonstrated a higher binding capacity for albumin and apolipoprotein compared to other membrane types researchgate.net. The composition of the surface-adsorbed proteins can be altered by surface modifications, which in turn can correlate with changes in soluble activation markers of coagulation and cell activation sci-hub.se.

Role of Surface Charge in Selective Biomolecule Adsorption

The surface charge of a biomaterial is a significant factor influencing the selective adsorption of biomolecules, including plasma proteins biointerfaceresearch.comnih.govnih.govresearchgate.netgrafiati.com. Electrostatic interactions play a dominant role in the adsorption of biomolecules to surfaces biointerfaceresearch.comnih.gov. Negatively charged surfaces, for example, can promote the activation and adsorption of specific plasma proteins, such as coagulation Factor XII researchgate.net.

Research using sulfonated polystyrenes with varying surface charge densities has shown that highly charged negatively charged surfaces can induce Factor XII autoactivation researchgate.net. While the adsorption amounts on surfaces with different charge densities might be similar, the specific orientation and order imposed on the adsorbed protein molecules by the surface charge can initiate autoactivation researchgate.net.

Modified cellulose membranes, such as Hemophan, have been developed to improve biocompatibility compared to earlier cellulosic membranes like Cuprophane . Surface modifications, including those that alter surface charge or hydrophilicity, are employed to modulate protein adsorption and improve hemocompatibility . For example, modifying polysulfone membranes with polyelectrolyte layers has been shown to decrease the adsorption of human plasma proteins and platelet activation .

Enzymatic Activity Modulation by Membrane Contact

Contact between blood and artificial surfaces, including hemodialysis membranes, can lead to the activation of various enzymatic cascades, notably the coagulation and complement systems nih.gov. This activation involves zymogens being converted into active enzymes, thereby modulating enzymatic activity. Factor XII, upon contact with artificial or certain biological surfaces, can autoactivate from its zymogen form to its enzymatic form (FXIIa), initiating the contact activation pathway of coagulation researchgate.net.

Studies comparing different hemodialysis membranes, including this compound, have investigated their effects on blood components and activation pathways. For instance, the effect of Cuprophane, this compound, and polysulfone membranes on the oxidative metabolism, degranulation reaction, enzyme release, and pulmonary sequestration of granulocytes has been studied . The greater stimulation of the immune system by some cellulosic membranes, potentially through the production of cytokines and stimulation of the complement system, may contribute to adverse symptoms during hemodialysis . While direct modulation of enzymatic activity of specific enzymes by this compound contact is a complex area, the observed activation of cascades like coagulation and complement indicates that membrane contact influences the enzymatic processes within these systems.

Investigation of Released Leachable Compounds (e.g., Bisphenol A)

Materials used in medical devices and pharmaceutical packaging, including hemodialysis membranes and associated components, can release chemical compounds into the contacting fluid over time. These released compounds are known as leachables . The investigation of these leachables is essential for assessing the safety and quality of medical products .

Bisphenol A (BPA) is a well-documented example of a leachable compound found in various materials, including those used in the manufacturing of some hemodialyzers . BPA is primarily used in the production of polycarbonate plastics and epoxy resins .

Identification of Leachable Chemical Species

The identification of leachable chemical species involves analytical techniques to detect and characterize compounds that migrate from the material into a solvent or the product itself . This process typically involves controlled extraction studies followed by instrumental analysis of the extracts .

Advanced analytical methods such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and high-resolution mass spectrometry (HRMS) are commonly employed for the identification and quantification of leachables . These techniques enable the detection and structural elucidation of a wide range of potential leachable substances based on their mass accuracy and spectral data .

Bisphenol A has been identified as a leachable using these methods in studies evaluating hemodialyzers and other medical device components . The identification process often involves comparing the spectral data of detected compounds with databases of known extractable and leachable substances .

Potential for Interference with Biological Systems in Research Models

Leachable compounds released from biomaterials can potentially interfere with biological systems, which is a significant concern in both clinical applications and research models . These compounds can impact cell viability, protein stability, and other biological processes.

Bisphenol A, for instance, is known to exhibit hormone-like properties, acting as a xenoestrogen and endocrine disruptor . Its potential to interfere with biological systems has been a subject of extensive research. While the context of this compound specifically releasing BPA requires investigation into the materials used in its manufacturing and associated components, studies on other dialyzers have detected BPA in extractables and leachables .

Research models are utilized to assess the potential biological impact of leachables. Studies have identified leachable compounds from materials used in bioprocess containers that are detrimental to cell growth, even at low concentrations . These compounds can affect cellular functions, such as decreasing mitochondrial membrane potential . The potential for leachables to cause protein aggregation or other product quality issues is also a concern, particularly for biological therapeutics . Toxicological risk assessment of identified leachables is a crucial step to evaluate the potential for adverse effects on human health based on estimated exposure levels .

Advanced Analytical Methodologies for Hemophan Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in identifying and characterizing chemical compounds based on their interaction with electromagnetic radiation.

UV/Vis Spectroscopy Applications

Ultraviolet-Visible (UV/Vis) spectroscopy is a vital analytical technique that utilizes the absorption of UV or visible light by a substance to provide information about its chemical composition and structure. This method is based on the principle that molecules absorb UV light in the range of 190 to 400 nanometers due to electronic transitions within their molecular orbitals. The extent of absorption is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law.

UV/Vis spectroscopy is instrumental in the qualitative analysis of compounds, enabling their identification based on unique absorption spectra. Comparing observed spectra with known reference spectra allows researchers to deduce the presence of specific functional groups or molecular structures within Hemophan. Furthermore, UV/Vis spectroscopy facilitates quantitative analysis by determining the concentration of a compound in a sample, often achieved by creating a calibration curve from measurements of known standard solutions. This technique is widely used in pharmaceutical quality control and the analysis of chemical substances. It can also be employed to monitor chemical reactions over time by measuring changes in absorbance, providing insights into reaction rates and mechanisms.

Mass Spectrometry (MS) and LC-MS/MS for Compound Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that separates organic molecules based on their mass-to-charge ratio (m/z), enabling their detection and quantification with high sensitivity. When coupled with liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), the combined technique, LC-MS, offers enhanced capabilities for the analysis of complex mixtures. HPLC separates the components of a mixture before they enter the mass spectrometer, where each separated component is then analyzed based on its mass.

LC-MS/MS, or tandem mass spectrometry, takes this analysis a step further by employing two stages of mass spectrometry. The first stage isolates the parent ions of interest, which are then fragmented in a collision cell, and the second stage analyzes these fragment ions. This process provides more detailed structural information and enhances selectivity and sensitivity, making LC-MS/MS particularly useful for identifying and quantifying trace amounts of chemicals in complex samples. LC-MS/MS is a preferred tool for complex sample analysis, capable of handling challenging matrices by removing background noise and improving analytical accuracy. It is widely used for the identification and quantification of compounds in various fields, including drug metabolism, toxicology, and environmental analysis.

Chromatographic Separation Methods (e.g., HPLC)

Chromatographic methods are essential for separating components within a mixture, allowing for the isolation and subsequent analysis of individual compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique used to separate, identify, and quantify specific components in liquid mixtures.

HPLC operates on the principle of differential interactions between the components of a mixture and two phases: a stationary phase (typically packed in a column) and a mobile phase (a liquid solvent or mixture). As the sample mixture is carried through the column by the mobile phase, each component interacts differently with the stationary phase, resulting in varying migration rates and thus separation. The time at which a specific analyte elutes from the column is called its retention time, which is characteristic of the compound under specific chromatographic conditions.

HPLC offers diverse separation modes based on the physicochemical properties of the compounds, including reversed-phase, normal-phase, size-exclusion, and ion-exchange chromatography. Reversed-phase chromatography, for example, separates compounds based on their hydrophobicity. The output of an HPLC analysis is a chromatogram, a graph showing signal intensity versus time, with peaks representing the separated components. The area of each peak is proportional to the amount of the corresponding compound. HPLC is widely applied in pharmaceutical, environmental, and research laboratories for the characterization, purification, and quantitation of compounds.

Flow Cytometry for Cellular Response Analysis

Flow cytometry is a powerful multiparametric cellular analysis technique used to detect and measure the physical and chemical characteristics of a population of cells or particles. This technique is particularly useful for analyzing cellular responses to chemical compounds, including assessing cell viability, proliferation, and apoptosis.

In flow cytometry, cells or particles in suspension are passed in single file through a laser beam. Light scattered by the cells provides information about their size and internal complexity. Cells can also be labeled with fluorescent markers, such as fluorochrome-conjugated antibodies or cell viability dyes, which are excited by the laser and emit light at specific wavelengths. The intensity of the emitted fluorescence is proportional to the concentration of the labeled component or the level of a specific cellular marker.

Flow cytometry allows for the rapid analysis of thousands of cells, providing quantitative data on a cell-by-cell basis. This makes it an excellent tool for high-throughput screening to identify putative active compounds and evaluate their effects on cellular behavior. Applications in the context of chemical compounds include studying protein-protein interactions, metabolic activities, DNA content, and assessing compound toxicity.

Chemiluminometric Methods for Reactive Oxygen Species Detection

Chemiluminometric methods are highly sensitive techniques used for the detection and quantification of reactive oxygen species (ROS), which play important roles in various physiological and pathological processes. Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. This phenomenon is exploited to detect ROS, which can be generated in biological systems.

One common chemiluminometric assay for ROS detection is based on the oxidation of luminol (B1675438) in the presence of hydrogen peroxide (H₂O₂) and a catalyst like horseradish peroxidase (HRP). This reaction yields light emission, which can be measured to determine the presence and levels of H₂O₂. Chemiluminometric assays offer high sensitivity and can provide real-time detection of ROS formation. They are particularly useful for studying chemical redox cycling inside cells that leads to H₂O₂ formation. While highly sensitive, a limitation can be the inability to directly detect intracellular H₂O₂ formation in some assay formats, although extracellular H₂O₂ release can be measured to estimate intracellular formation. Chemiluminescence allows for the simultaneous detection of various reactive oxygen species.

Electron Microscopy for Membrane Morphology Studies (SEM, TEM)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are invaluable for studying the morphology and ultrastructure of biological membranes and how they are affected by chemical compounds. These techniques provide high-resolution images that are not attainable with light microscopy.

In Vitro Hemocompatibility Assessment Methods (non-clinical)

In vitro hemocompatibility assessment is a critical step in evaluating the suitability of materials, such as hemodialysis membranes, for medical applications involving blood contact. For this compound, a modified cellulose (B213188) membrane, various in vitro methods have been employed to understand its interactions with blood components and compare its performance to other membrane types, particularly its precursor, unmodified cellulose (Cuprophan), and synthetic membranes. These non-clinical evaluations provide valuable insights into the material's potential to activate coagulation, complement, and cellular responses.

Key parameters typically assessed in vitro include markers of complement system activation, such as the generation of complement factor 5a (C5a), and indicators of coagulation pathway activation, such as the formation of thrombin-antithrombin III complexes (TAT). Furthermore, the interaction with blood cells is evaluated by measuring parameters like platelet count reduction (PLT) and the release of platelet factor 4 (PF4), as well as leukocyte activation markers like the release of elastase from polymorphonuclear granulocytes (PMN-elastase).

Studies have demonstrated that the chemical modification of cellulose to produce this compound, specifically the introduction of positively charged tertiary amino groups (diethyl-amino-ethyl, DEAE groups), leads to improved hemocompatibility compared to unmodified cellulose membranes like Cuprophan. This modification is thought to sterically hinder unfavorable interactions between the membrane surface and blood cells, thereby reducing complement activation.

Research findings from in vitro studies comparing different dialyzer membranes, including this compound, have utilized a Total Hemocompatibility Score (THS) to provide a composite measure of hemocompatibility. A lower THS indicates better hemocompatibility. These studies involve standardized in vitro test systems where blood is recirculated through dialyzers, and samples are taken to measure the aforementioned hemocompatibility markers.

The degree of chemical modification in cellulose-based membranes, including those related to this compound, has been shown to have a direct relationship with hemocompatibility. Specifically, a lower degree of substitution can lead to a significant reduction in complement activation.

In Vitro Hemocompatibility Assessment Data: Comparison of Dialyzer Membranes

Membrane TypeSterilization MethodTotal Hemocompatibility Score (THS)
This compoundNot specified in this context32
Steam-sterilized PolysulfoneSteam19.6
Gamma-sterilized PolysulfoneGamma-ray32
Regenerated Cellulose (Cuprophan)Not specified in this context40

Note: Data extracted from a comparative in vitro assessment study . A lower THS indicates better hemocompatibility.

These in vitro methodologies and the resulting data are crucial for understanding the hemocompatibility profile of this compound and guiding the development and selection of materials for applications involving blood contact.

Future Directions and Emerging Research Avenues for Hemophan and Modified Cellulosic Membranes

Development of Novel Derivatization Strategies for Enhanced Biocompatibility in Advanced Biomaterials

Improving the biocompatibility of materials intended for contact with biological systems remains a critical area of research in biomaterials science. For cellulosic membranes like Hemophan, derivatization strategies aim to mitigate undesirable interactions, such as complement activation and platelet adhesion, which have been associated with traditional cellulosic membranes. Research is exploring chemical modifications that mask or replace reactive hydroxyl groups on the cellulose (B213188) backbone, similar to the acetylation used in cellulose acetate (B1210297) and this compound, but with potentially more advanced functional groups. For instance, grafting polymers like polyethylene (B3416737) glycol (PEG) onto the cellulose structure has shown promise in reducing platelet-neutrophil and platelet-monocyte coaggregates and hydrogen peroxide production by neutrophils during simulated dialysis conditions, indicating improved biocompatibility compared to cellulose diacetate. The variability in biocompatibility profiles among derivatized cellulosic membranes suggests that the specific type of structural modification is more influential than merely the degree of hydroxyl group replacement. Future work in this area involves identifying and implementing novel chemical moieties that can create a more inert or even biointeractive surface, potentially mimicking the non-thrombogenic properties of natural cell membranes which contain phosphorylcholine (B1220837) groups.

Computational Modeling and Simulation of this compound Performance in Membrane Science

Computational modeling and simulation play an increasingly vital role in understanding and predicting the performance of membrane systems, including those based on modified cellulose. These tools can provide insights into membrane structure, transport phenomena, and interactions with solutes at a molecular level, which are challenging to obtain experimentally. While the search results did not yield specific studies focused on computational modeling of this compound itself, research on cellulose triacetate and other membrane types demonstrates the applicability of these techniques in membrane science. For instance, computational models have been developed to understand mass transfer through liquid membranes and predict swelling and leakage in emulsion liquid membrane systems. Applying similar computational approaches to this compound membranes could allow researchers to simulate the effects of different derivatization strategies on membrane properties, optimize membrane design for specific separation tasks, and predict long-term performance and stability. This could involve molecular dynamics simulations to study solute-membrane interactions, finite element analysis to model fluid flow and mass transport, and computational fluid dynamics to analyze membrane module performance. Such simulations could significantly accelerate the development and optimization of next-generation this compound-based membranes.

Exploration of this compound in Broader Biomedical Engineering Contexts (excluding direct clinical trials)

Beyond its historical use in hemodialysis, this compound and modified cellulosic membranes hold potential for exploration in a broader range of biomedical engineering applications, excluding direct clinical trials. The biocompatibility and tunable properties of modified cellulose make it a candidate for various medical devices and systems. While specific research on this compound in these exact contexts was not extensively detailed in the search results beyond its comparison to other dialysis membranes and general mentions of cellulose in biomaterials , the broader field of cellulose-based biomaterials offers relevant insights. Cellulose derivatives are being explored for applications such as drug delivery systems, tissue engineering scaffolds, and wound dressings due to their biocompatibility and ability to be formed into various structures. Future research could investigate the suitability of this compound, with its specific modifications, for these or other biomedical applications. This might involve assessing its potential as a material for fabricating components of implantable sensors, developing novel drug delivery vehicles, or creating specialized membranes for therapeutic apheresis techniques beyond standard hemodialysis. The research would focus on material properties, in vitro interactions with biological components, and performance in simulated physiological environments.

Q & A

Basic Research Questions

Q. What methodologies are recommended for characterizing Hemophan’s purity and structural integrity in synthetic chemistry?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation and impurity detection .
  • High-Performance Liquid Chromatography (HPLC) : To quantify purity thresholds (>98% for in vitro studies) .
  • Mass Spectrometry (MS) : To validate molecular weight and detect degradation products .
    • Data Table :
TechniqueSensitivitySample Prep TimeKey Output
NMR1-5% impurity2-4 hoursStructural peaks
HPLC0.1% impurity1-2 hoursRetention time/purity %
MS0.01% impurity3-5 hoursMolecular ion profile

Q. How should researchers design initial experiments to assess this compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Assay : Incubate this compound in buffers (pH 4–9) at 37°C for 24–72 hours; analyze degradation via UV-Vis spectroscopy .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and phase transitions .
  • Key Consideration : Include positive/negative controls (e.g., bovine serum albumin for protein stability comparisons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported biological activity across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from primary literature, noting variables like solvent systems (DMSO vs. aqueous), cell lines, or assay protocols .
  • Reproducibility Testing : Replicate conflicting studies under standardized conditions (e.g., fixed concentration ranges, identical cell culture media) .
  • Statistical Validation : Apply ANOVA or Bayesian analysis to assess significance of discrepancies .
    • Example Workflow :
     1. Identify conflicting studies (e.g., Study A: IC50 = 10 μM; Study B: IC50 = 50 μM).  
     2. Replicate both protocols with shared reagents.  
     3. Use blinded analysis to minimize bias [[16]].  

Q. What strategies are effective for integrating this compound’s multi-omics data (e.g., proteomic, metabolomic) into a unified model?

  • Methodological Answer :

  • Pathway Enrichment Tools : Use KEGG or Reactome to map this compound’s targets across omics datasets .
  • Machine Learning : Train classifiers to predict off-target effects using ChemFOnt ontology for chemical-functional annotations .
  • Data Normalization : Apply quantile normalization to correct batch effects in transcriptomic data .

Methodological Guidelines for this compound Research

Q. How to design a robust dose-response study for this compound’s cytotoxicity?

  • Stepwise Protocol :

Cell Line Selection : Use ≥2 cell lines (e.g., HEK293 and HeLa) to assess tissue-specific effects .

Dose Range : Start with 0.1–100 μM, log-spaced concentrations .

Endpoint Assays : Combine MTT (viability) and LDH (membrane integrity) assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.